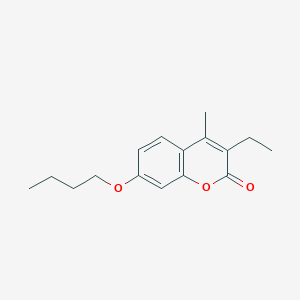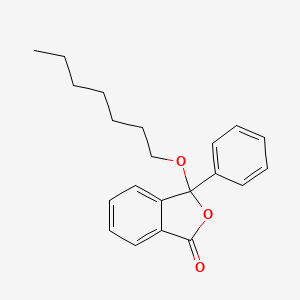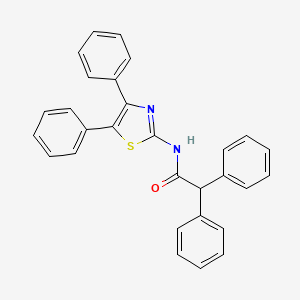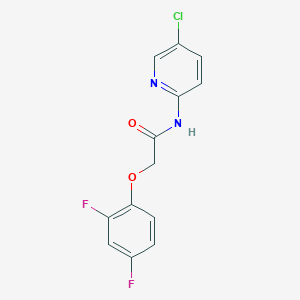
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one, also known as BMCH, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Additionally, 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research could be to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, future research could focus on developing more effective synthesis methods for 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one, which could lead to the development of new and improved derivatives.
Synthesemethoden
The synthesis of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one involves the reaction of ethyl-4-methylcoumarin-3-carboxylate with butyl bromide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-butoxy-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-9-18-12-7-8-14-11(3)13(5-2)16(17)19-15(14)10-12/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDOCQWXHKJQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)


![[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5213652.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)
![2-methoxy-6-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5213688.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)